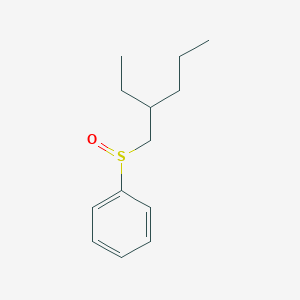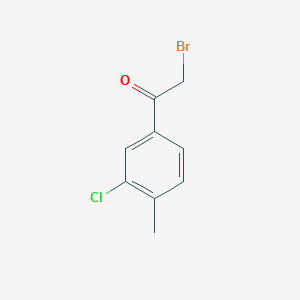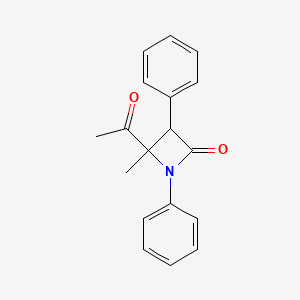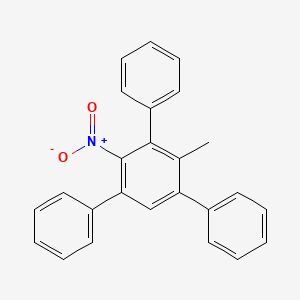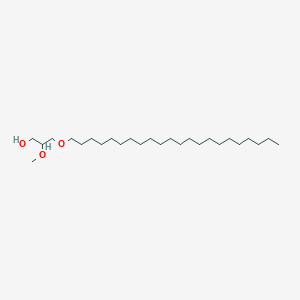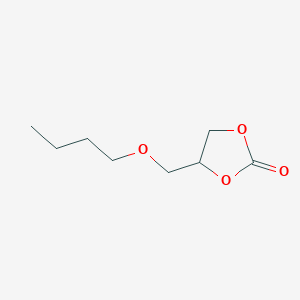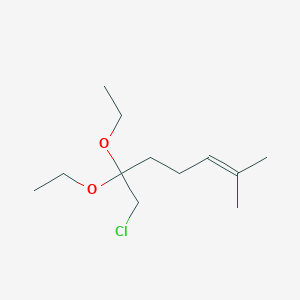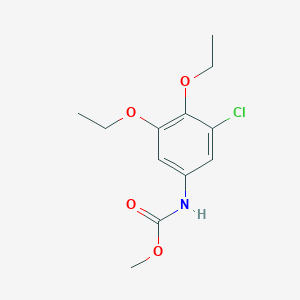![molecular formula C20H21FO2 B14418762 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate CAS No. 84836-33-9](/img/structure/B14418762.png)
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a substituted butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-ethylbut-1-ene.
Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-ethylbut-1-ene in the presence of a base such as sodium hydroxide.
Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions can replace the acetate group to form phenols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Phenols.
Aplicaciones Científicas De Investigación
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-Ethyl-1-(4-chlorophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-bromophenyl)but-1-en-1-yl]phenyl acetate
- 4-[2-Ethyl-1-(4-methylphenyl)but-1-en-1-yl]phenyl acetate
Uniqueness
4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability, making it a valuable compound for research and development.
Propiedades
Número CAS |
84836-33-9 |
|---|---|
Fórmula molecular |
C20H21FO2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
[4-[2-ethyl-1-(4-fluorophenyl)but-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C20H21FO2/c1-4-15(5-2)20(16-6-10-18(21)11-7-16)17-8-12-19(13-9-17)23-14(3)22/h6-13H,4-5H2,1-3H3 |
Clave InChI |
LFVPWWCXDKGUCR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)F)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


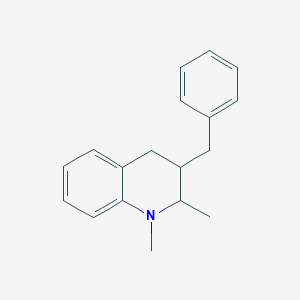
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
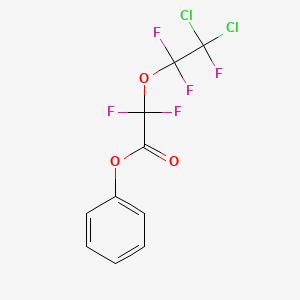
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
